

An In-depth Technical Guide to the Tautomeric Relationship Between Proxibarbal and Valofan

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Compound of Interest

Compound Name: Proxibarbal

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Abstract

Proxibarbal, a barbiturate derivative, and Valofan exist in a dynamic equilibrium as ring-chain tautomers. This technical guide elucidates the structural and physicochemical relationship between these two molecules. **Proxibarbal** represents the cyclic ureide form, characteristic of barbiturates, while Valofan is its open-chain isomer, chemically identified as α -allophanyl- α -allyl- γ -valerolactone. Understanding this tautomeric interplay is crucial for comprehending their pharmacokinetic and pharmacodynamic profiles, as evidence suggests the equilibrium shifts in vivo. This document provides a detailed overview of their chemical structures, the nature of their tautomerism, and outlines the experimental methodologies employed to characterize such equilibria.

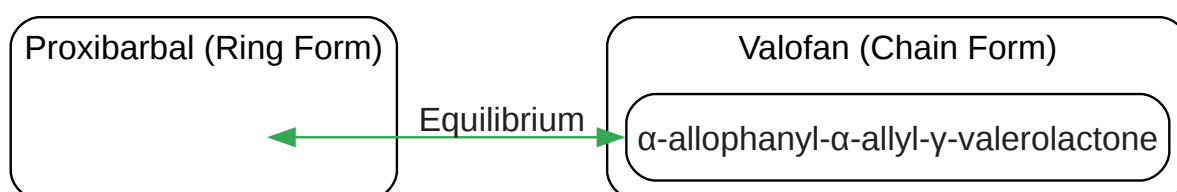
Introduction

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in chemistry with significant implications in drug design and action. In the case of the barbiturate derivative **Proxibarbal**, it coexists with its tautomer, Valofan. This relationship is not the more common keto-enol or lactam-lactim tautomerism often observed in barbituric acid derivatives, but rather a ring-chain tautomerism. This involves the reversible opening of the pyrimidine ring of **Proxibarbal** to form the acyclic lactone structure of Valofan. Studies have indicated that these two forms interconvert rapidly in solution.^[1] The position of this equilibrium can be influenced by environmental factors and is of particular importance in

biological systems, where it can affect drug metabolism, receptor binding, and overall therapeutic efficacy.

Chemical Structures and Tautomeric Relationship

Proxibarbal is chemically known as 5-allyl-5-(2-hydroxypropyl)barbituric acid. Its structure features the characteristic barbiturate ring, a six-membered heterocyclic compound derived from urea and malonic acid. Valofan is the corresponding open-chain tautomer, α -allophanyl- α -allyl- γ -valerolactone. The relationship between these two forms is a dynamic equilibrium, as depicted in the following diagram.



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Caption: Ring-chain tautomerism between **Proxibarbal** and Valofan.

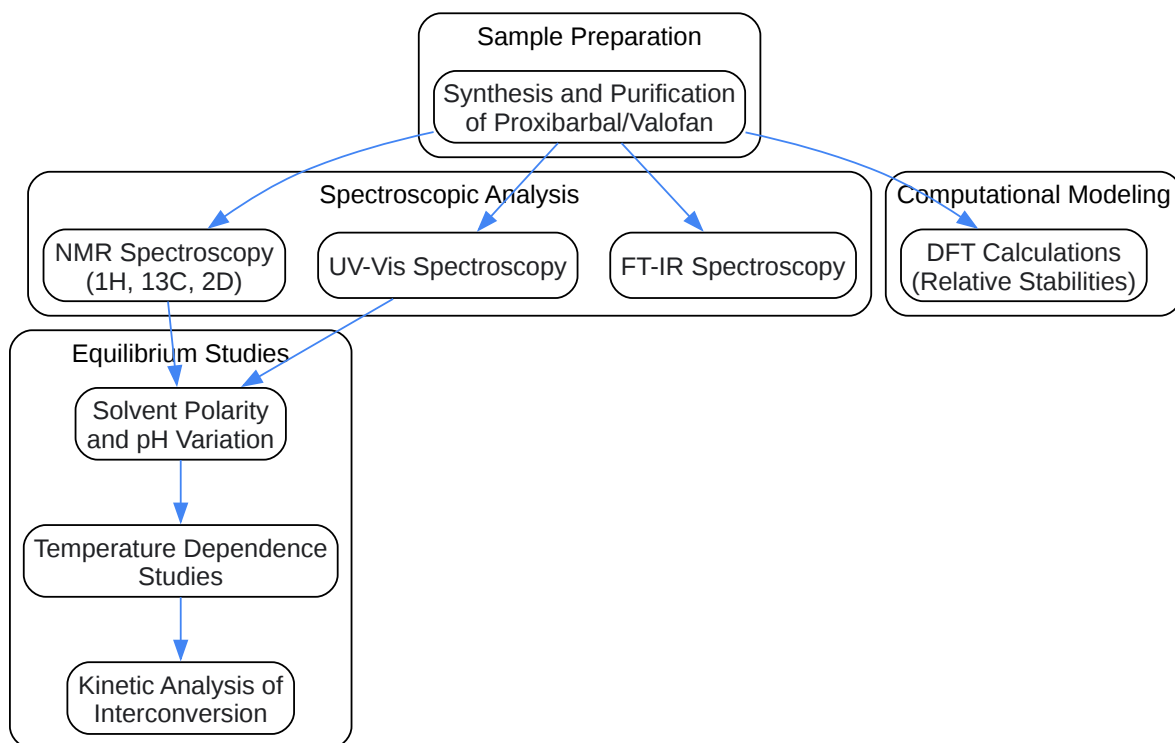
Physicochemical and Pharmacokinetic Data

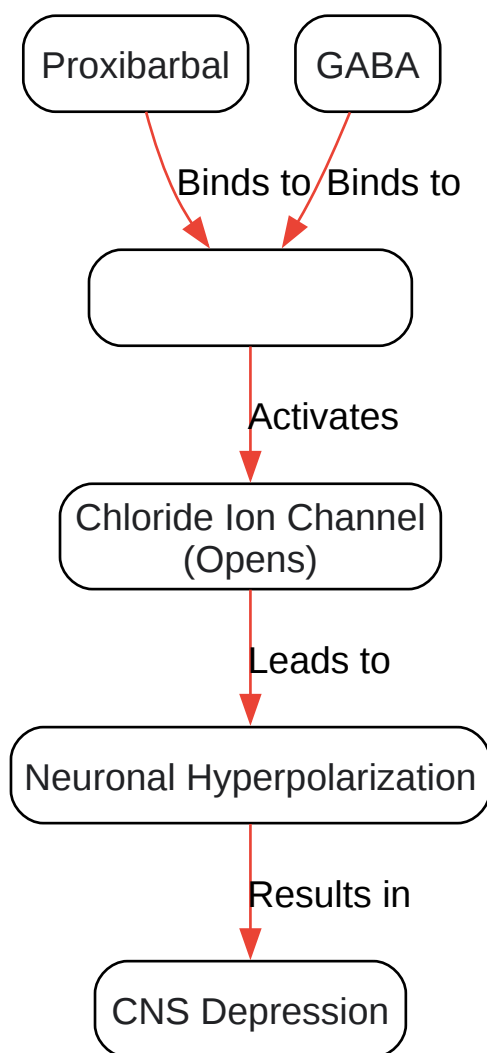
While specific quantitative data on the equilibrium constant (K_{eq}) for the **Proxibarbal**-Valofan tautomerism is not readily available in the public domain, pharmacokinetic studies provide insights into their behavior in vivo. A study investigating the urinary excretion of both compounds after separate oral administration found that in both scenarios, only **Proxibarbal** was detected in the urine.[1] This suggests that the equilibrium in the human body significantly favors the closed-ring form, **Proxibarbal**. Another study noted that the formation of Valofan plays a role in the decrease of the barbiturate concentration, and once equilibrium is established, it no longer influences the elimination rate.[2]

Parameter	Proxibarbal	Valofan	Reference
IUPAC Name	5-(2-hydroxypropyl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione	2-(2-carbamoylcarbamoyl)pent-4-enoic acid	Inferred
Molecular Formula	C10H14N2O4	C10H14N2O4	--INVALID-LINK--
Molar Mass	226.23 g/mol	226.23 g/mol	--INVALID-LINK--
In Vivo Observation	Predominant form found in urine	Negligible or non-detectable in urine	[1]

Experimental Protocols for Tautomerism Analysis

The characterization of tautomeric equilibria typically involves a combination of spectroscopic and computational methods. The following outlines a general experimental workflow for investigating the **Proxibarbal**-Valofan system.





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References

- 1. Isomerisation and urinary excretion of proxibarbal and valofan in man; a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Development of proxibarbal blood levels. The role of various elimination processes] - PubMed [pubmed.ncbi.nlm.nih.gov]

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